tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-5'-yl}carbamate
Description
This compound features a unique 3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] core, combining a bicyclo[5.1.0]octane moiety (a norbornane derivative with a cyclopropane ring) and a cyclohexane spiro system bridged by an oxygen atom. The tert-butyl carbamate group (-NHBoc) introduces steric bulk and stability, making it valuable in medicinal chemistry for protecting amine functionalities during synthesis .
Properties
Molecular Formula |
C17H29NO3 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
tert-butyl N-spiro[3-oxabicyclo[5.1.0]octane-4,3'-cyclohexane]-1'-ylcarbamate |
InChI |
InChI=1S/C17H29NO3/c1-16(2,3)21-15(19)18-14-5-4-7-17(10-14)8-6-12-9-13(12)11-20-17/h12-14H,4-11H2,1-3H3,(H,18,19) |
InChI Key |
WQFGKTODILHJLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC2(C1)CCC3CC3CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-5’-yl}carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tert-butyl carbamate group via a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-5’-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the carbamate group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the spirocyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-5’-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological activity. Its potential as a pharmacophore makes it a candidate for drug discovery and development.
Medicine
In medicine, tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-5’-yl}carbamate may be explored for its potential therapeutic applications. Its unique structure could lead to the development of novel drugs with specific biological targets.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-5’-yl}carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The tert-butyl carbamate group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Bicyclo[5.1.0]octane-Based Carbamates
Example Compound :
- tert-Butyl(1S,7S)-5-Benzyl-7-(3-bromophenyl)-6-oxo-2,5-diazabicyclo[5.1.0]octane-2-carboxylate ()
- Structural Differences : Incorporates a diazabicyclo core (two nitrogen atoms) and a bromophenyl substituent.
- Reactivity : The bromine atom enables further functionalization (e.g., cross-coupling reactions), unlike the target compound, which lacks halide substituents.
- Synthesis : Derived from cyclopropene-carboxylic acid and tert-butyl carbamates, highlighting the versatility of cyclopropene intermediates in bicyclo[5.1.0]octane synthesis .
| Property | Target Compound | Diazabicyclo Analog |
|---|---|---|
| Core Structure | 3-Oxaspiro + bicyclo[5.1.0]octane | Diazabicyclo[5.1.0]octane |
| Key Substituents | Cyclohexane spiro, -NHBoc | Bromophenyl, benzyl |
| Functional Group Reactivity | Stable carbamate | Halide (Br) for cross-coupling |
Spirocyclic Carbamates
Example Compound :
- tert-Butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate () Structural Differences: Smaller spiro system (1-oxaspiro[2.3]hexane vs. 3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]).
| Property | Target Compound | 1-Oxaspiro[2.3]hexane Analog |
|---|---|---|
| Spiro Ring Size | Bicyclo[5.1.0]octane + cyclohexane | Hexane-based spiro |
| Molecular Weight | Higher (estimated >300 g/mol) | 213.27 g/mol |
| Steric Hindrance | High | Moderate |
Bicyclo[2.2.2]octane Carbamates
Example Compound :
- tert-Butyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate (CAS: 1630906-54-5, ) Structural Differences: Bicyclo[2.2.2]octane core (less strained than bicyclo[5.1.0]octane) with an amino group. Applications: Amino substituents enhance solubility and hydrogen-bonding capacity, making this analog more suitable for biological targeting compared to the target compound’s carbamate-protected amine .
| Property | Target Compound | Bicyclo[2.2.2]octane Analog |
|---|---|---|
| Ring Strain | High (cyclopropane in bicyclo) | Low |
| Functional Groups | -NHBoc | -NH2 (free amine) |
| Solubility | Likely lower due to bulk | Higher (amino group) |
Heteroatom Variations in Spiro Systems
Example Compound :
- tert-Butyl(5'-isopropyl-6'-oxo-5',6'-dihydro-7'H-spiro[cyclohexane-1,8'-tetrazolo[1,5-a]pyrazin]-7'-yl)carbamate ()
| Property | Target Compound | Tetrazolo-spiro Analog |
|---|---|---|
| Heteroatoms | Oxygen | Nitrogen (tetrazolo) |
| Reactivity | Low | High (click chemistry potential) |
| Synthetic Yield | Not reported | 81% |
Hydrogen-Bonding and Crystal Packing
Example Compound :
- tert-Butyl N-Hydroxycarbamate ()
- Structural Differences : Simpler structure lacking spiro/bicyclo systems.
- Crystal Packing : Forms ribbons via O–H⋯O and N–H⋯O hydrogen bonds, similar to N-pivaloylhydroxylamine . The target compound’s rigid spiro-bicyclo core may disrupt such packing, leading to lower melting points or altered crystallinity.
Biological Activity
tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-5'-yl}carbamate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₇H₂₉N₁O₃
- Molecular Weight : 295.42 g/mol
- CAS Number : 2059971-53-6
The compound features a spirocyclic structure which is significant in drug design due to its ability to interact with biological targets effectively.
Research indicates that compounds with spirocyclic structures often exhibit unique mechanisms of action, including:
- Receptor Binding : The compound may interact with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter activity.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, impacting overall biological processes.
Pharmacological Effects
The biological activity of this compound can be summarized as follows:
| Effect | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anti-inflammatory | Reduces inflammation in cellular models. |
| Neuroprotective | Potential protective effects on neuronal cells. |
| Analgesic | May provide pain relief in experimental models. |
Case Studies
-
Antimicrobial Activity :
A study evaluated the compound's effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to controls, indicating strong antimicrobial properties. -
Neuroprotective Effects :
In vitro studies demonstrated that this compound could reduce oxidative stress in neuronal cells exposed to neurotoxins, suggesting potential applications in neurodegenerative diseases. -
Anti-inflammatory Properties :
Animal models of inflammation revealed that administration of the compound led to reduced levels of pro-inflammatory cytokines, supporting its use as an anti-inflammatory agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
